molecular formula C14H16ClNOS B2747487 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 852296-89-0

2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2747487
CAS No.: 852296-89-0
M. Wt: 281.8
InChI Key: NKJXYLWJDFEUGM-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one is a pyrrole-based ketone derivative characterized by a 2,5-dimethylpyrrole core substituted with a 2-(thiophen-2-yl)ethyl group at the N1 position and a chloroacetyl moiety at the C3 position. The thiophene-ethyl group introduces sulfur-containing heterocyclic character, which may influence electronic properties and biological activity compared to purely aromatic substituents .

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2-thiophen-2-ylethyl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-10-8-13(14(17)9-15)11(2)16(10)6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJXYLWJDFEUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CS2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one typically involves multi-step organic reactionsThe final step involves the chlorination of the ethanone group using reagents such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one exhibit antimicrobial properties. Research shows that modifications to the pyrrole ring can enhance activity against various bacterial strains .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. In vitro studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways . This makes it a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Its structural similarity to known anticancer agents allows for further exploration in cancer therapy. For instance, compounds with thiophene and pyrrole rings have been reported to induce apoptosis in cancer cells .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Synthesis

This compound can serve as a building block in the synthesis of novel polymers with tailored properties. The incorporation of thiophene units can enhance the conductivity and mechanical strength of the resulting materials .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of pyrrole-based compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that the presence of the chloro group was crucial for enhancing antimicrobial potency .

Case Study 2: Anti-inflammatory Drug Development

Research published in ACS Omega explored the anti-inflammatory effects of similar compounds. The study highlighted the potential of pyrrole derivatives to inhibit COX enzymes effectively, paving the way for new therapeutic agents targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in the substituents at the N1 position of the pyrrole ring, which significantly impacts molecular weight, polarity, and stability. Below is a comparative analysis:

Compound Name & Substituent (N1 Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound : 2-(thiophen-2-yl)ethyl C₁₅H₁₆ClNOS 297.81 (calculated) - Thiophene moiety enhances π-conjugation; potential for sulfur-based reactivity. -
4-(Trifluoromethoxy)phenyl C₁₅H₁₃ClF₃NO₂ 331.72 147 Electron-withdrawing CF₃O group increases electrophilicity of ketone. Stable crystalline form.
2-Chlorophenylmethyl C₁₅H₁₅Cl₂NO 296.19 - Chlorine atoms enhance lipophilicity; potential for halogen bonding.
2-Methylphenyl C₁₆H₁₆ClNO 261.74 - Ortho-methyl group introduces steric hindrance, possibly reducing reaction rates.
4-(Trifluoromethyl)phenyl C₁₅H₁₃ClF₃NO 315.72 - Strong electron-withdrawing CF₃ group enhances ketone reactivity. Liquid at room temperature.
Prop-2-en-1-yl (propenyl) C₁₁H₁₄ClNO 211.68 - Alkenyl substituent allows for conjugation and potential cyclization reactions.

Key Differences and Trends

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃, CF₃O) increase ketone electrophilicity, enhancing nucleophilic attack efficiency.
  • Electron-donating groups (e.g., thiophene-ethyl) may redirect reactivity toward electrophilic aromatic substitution or metal-catalyzed coupling.

Solubility and Stability :

  • Higher molecular weight analogs (e.g., 331.72 g/mol for CF₃O-substituted) exhibit higher melting points and crystalline stability .
  • Liquid analogs (e.g., 4-(trifluoromethyl)phenyl) offer advantages in solution-phase synthesis .

Biological Performance :

  • Sulfur and halogen atoms correlate with antimicrobial and bioactive properties, as seen in thiazole derivatives .

Biological Activity

2-Chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one, a compound with the molecular formula C14H16ClNOSC_{14}H_{16}ClNOS and CAS number 852296-89-0, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight281.8 g/mol
Melting PointNot specified
SolubilityNot specified
PurityMinimum 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that derivatives of similar pyrrole structures exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities have reported minimum inhibitory concentrations (MICs) ranging from 20 to 70 µM against these pathogens .

Anticancer Properties

Research indicates that pyrrole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways. A study on related compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

There is emerging evidence that pyrrole derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial activity of various pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant activity against multi-drug resistant strains of bacteria. The study employed both disc diffusion and broth microdilution methods to ascertain the antimicrobial efficacy .

Anticancer Research

Another significant study focused on the anticancer properties of pyrrole derivatives. The researchers synthesized a series of compounds and assessed their cytotoxicity against several cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability, supporting the hypothesis that modifications in the pyrrole structure can enhance anticancer activity .

Q & A

Basic: What are the recommended spectroscopic techniques for structural confirmation of this compound?

Answer:
Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For example, ¹H NMR can confirm the presence of the thiophene ring (δ ~7.0–7.4 ppm for aromatic protons) and the pyrrole methyl groups (δ ~2.0–2.5 ppm). HRMS provides accurate molecular weight verification (C₁₃H₁₅ClNOS⁺ expected m/z: 268.0563). Infrared (IR) spectroscopy can identify the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹). These methods are consistent with protocols used for structurally related pyrrole-thiophene hybrids .

Basic: How to optimize the synthesis of this compound to minimize byproducts?

Answer:
Use a stepwise approach:

Pyrrole Core Formation: Condense 2,5-dimethylpyrrole with 2-(thiophen-2-yl)ethyl bromide under N-methylpyrrolidone (NMP) at 80°C for 6 hours to form the substituted pyrrole intermediate.

Chloroacetylation: React the intermediate with chloroacetyl chloride in dry dichloromethane (DCM) at 0°C, using triethylamine as a base to neutralize HCl.

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product. This method reduces side reactions like over-alkylation or oxidation of the thiophene moiety, as validated in analogous syntheses .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These calculations reveal electron density localization on the thiophene sulfur and carbonyl oxygen, influencing reactivity in nucleophilic substitutions. Time-dependent DFT (TD-DFT) can simulate UV-Vis spectra to correlate with experimental λ_max values. Such approaches are standard for pyrrole-ketone systems .

Advanced: How to resolve discrepancies in crystallographic data for similar compounds?

Answer:
If X-ray diffraction (XRD) data conflicts with computational models (e.g., bond length deviations >0.05 Å):

  • Re-refine Raw Data: Check for missed symmetry elements or disorder in the crystal lattice.
  • Validate with Spectra: Cross-reference experimental IR/NMR with DFT-optimized geometries.
  • Database Comparison: Use the Cambridge Structural Database (CSD) to benchmark against analogous structures (e.g., CCDC 1988019 for related enones). This methodology is detailed in crystallographic studies of halogenated pyrrole derivatives .

Advanced: What strategies assess the biological activity of this compound against microbial targets?

Answer:

In Vitro Screening: Test against Gram-positive (e.g., Bacillus mycoides) and fungal strains (e.g., Candida albicans) using broth microdilution (MIC determination).

Structure-Activity Relationship (SAR): Modify the thiophene substituent or chloroacetyl group and compare inhibitory effects.

Mechanistic Studies: Perform molecular docking (e.g., MOE software) to predict binding to microbial enzymes like cytochrome P450 or efflux pumps. This approach mirrors protocols for 1,3,4-thiadiazole derivatives with antimicrobial potential .

Basic: What are the stability considerations for long-term storage?

Answer:
Store under inert atmosphere (argon) at −20°C to prevent hydrolysis of the chloroacetyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) every 6 months. Avoid exposure to moisture or strong bases, which may cleave the ketone-thiophene bond. Stability data for structurally related compounds support these recommendations .

Advanced: How to analyze regioselectivity in electrophilic substitutions on the pyrrole-thiophene hybrid?

Answer:

Theoretical Modeling: Use Natural Bond Orbital (NBO) analysis to identify electron-rich sites (e.g., C-4 of pyrrole due to methyl groups).

Experimental Probes: Perform nitration or bromination reactions and characterize products via LC-MS. For example, bromine may preferentially attack the thiophene ring over the pyrrole, as seen in halogenated heterocycles .

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